Cas no 6957-13-7 (1-Piperazineethanamine,N-(3-pyridinylmethyl)-)

1-Piperazineethanamine,N-(3-pyridinylmethyl)- structure
6957-13-7 structure
Product Name:1-Piperazineethanamine,N-(3-pyridinylmethyl)-
CAS No:6957-13-7
MF:C12H20N4
MW:220.314002037048
CID:508587
PubChem ID:248753
Update Time:2025-04-19

1-Piperazineethanamine,N-(3-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanamine,N-(3-pyridinylmethyl)-
    • 2-(1-piperazinyl)-N-(3-pyridinylmethyl)ethanamine
    • 1-(2-(3-Pyridylmethylamino)ethyl)piperazine
    • 2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine
    • NSC-66184
    • NCIStruc1_000472
    • CHEMBL1741997
    • SMR001559501
    • 1-(2-[3-pyridylmethylamino]-ethyl)-piperazine
    • NCI66184
    • MLS002693551
    • 1[2-(3-Pyridylmethylamino)ethyl]piperazine
    • CCG-38198
    • UJUAARGDLUVXPB-UHFFFAOYSA-N
    • NCI60_021475
    • NCGC00013763
    • NSC 66184
    • 6957-13-7
    • NCGC00013763-02
    • NCGC00096873-01
    • HMS3088B16
    • NSC66184
    • SCHEMBL8018941
    • NCIStruc2_000395
    • DTXSID20290027
    • AKOS002632893
    • Inchi: 1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2
    • InChI Key: UJUAARGDLUVXPB-UHFFFAOYSA-N
    • SMILES: N1(CCNCC2C=NC=CC=2)CCNCC1

Computed Properties

  • Exact Mass: 220.169
  • Monoisotopic Mass: 220.169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.2
  • Topological Polar Surface Area: 40.2Ų

Experimental Properties

  • Density: 1.047
  • Boiling Point: 375.1°C at 760 mmHg
  • Flash Point: 180.7°C
  • Refractive Index: 1.534
  • PSA: 40.19

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